molecular formula C16H19ClN4O2 B6471695 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-methoxypyrimidine CAS No. 2640881-99-6

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-methoxypyrimidine

Cat. No.: B6471695
CAS No.: 2640881-99-6
M. Wt: 334.80 g/mol
InChI Key: ZBZZRNXREKBKAW-UHFFFAOYSA-N
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Description

2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-methoxypyrimidine (CAS: 2877691-12-6) is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 5 and a piperidin-1-yl moiety at position 2. This compound belongs to a class of pyrimidine derivatives widely studied for their biological activities, including kinase inhibition and antimicrobial properties . Its synthesis likely involves multi-step reactions, such as nucleophilic substitutions or coupling strategies, as inferred from analogous compounds in the evidence (e.g., Scheme 1 in ).

Properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-5-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-22-13-8-19-16(20-9-13)21-6-3-12(4-7-21)11-23-15-2-5-18-10-14(15)17/h2,5,8-10,12H,3-4,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZZRNXREKBKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-methoxypyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloropyridine with a suitable piperidine derivative to form the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-methoxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-methoxypyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites, thereby affecting the biological pathways involved .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name/Structure Molecular Weight Melting Point (°C) Substituents (Key Positions) Biological/Physicochemical Notes
Target Compound (CAS: 2877691-12-6) ~407.87* Not reported 5-OCH₃, 2-(piperidinyl with 3-Cl-pyridinyloxy) Hypothesized enhanced solubility due to methoxy group
2-Amino-4-(2-chloro-5-(4-Cl-phenyl)pyridin-3-yl)pyridine 466–545 268–287 4-Cl-phenyl, 2-amino Antimicrobial activity (67–81% yield)
2-(5-Chloro-6-methoxypyridin-3-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (Patent 20) Not reported Not reported 6-OCH₃, 5-Cl, piperazine Kinase inhibition potential
4-(4-Piperidinylphenyl)-2-thioxo-tetrahydrochromenopyrimidine Not reported Not reported Piperidine, thioxo, chromenopyrimidine Good oral bioavailability predicted
3-{3-[5-(4-Methoxyphenyl)-pyrrolothiazolopyrimidinyl]-triazolyl}pyridin-2-amine ~700–800* Not reported 4-OCH₃-phenyl, triazole-pyrrolothiazolo Complex heterocyclic assembly

*Calculated based on molecular formulae.

Key Findings from Comparative Studies

Substituent Impact on Physicochemical Properties

  • Methoxy Groups (OCH₃): The 5-methoxy group in the target compound may improve solubility compared to nitro (-NO₂) or bromo (-Br) substituents in analogs, which increase molecular weight and melting points (e.g., 287°C for nitro-substituted derivatives) . Methoxy groups are associated with balanced lipophilicity, critical for membrane permeability .
  • Similar chloro-substituted pyridines in patented compounds (e.g., Patent 15 ) show kinase modulation, suggesting a role in bioactivity.
  • Piperidine/Piperazine Linkers: Piperidine rings (as in the target compound) vs. piperazine (Patent 20 ) affect basicity and conformational flexibility. Piperidine’s reduced basicity may lower off-target interactions compared to piperazine derivatives .

Pharmacological Potential

  • While direct pharmacological data for the target compound are absent, analogs with methoxy and chloropyridinyl groups exhibit kinase inhibition (e.g., Patent 20 ) and antimicrobial activity . The piperidine scaffold in is linked to oral bioavailability, a promising indicator for the target compound.
  • Computational studies on chromenopyrimidine analogs predict favorable drug-likeness (e.g., LogP <5, polar surface area ~80 Ų) , which may extend to the target compound given structural similarities.

Biological Activity

The compound 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-methoxypyrimidine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure combines a pyrimidine core with a piperidine moiety and a chloropyridine substituent, suggesting diverse mechanisms of action and therapeutic applications.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

Component Structure
Molecular Formula C₁₆H₁₉ClN₄O
Molecular Weight 318.80 g/mol
CAS Number 2549028-33-1

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including those involved in cancer cell proliferation and survival.
  • Receptor Interaction : The presence of the piperidine ring may facilitate binding to neurotransmitter receptors, influencing neurological processes.
  • Antibacterial Activity : Structural components suggest potential interactions with bacterial enzymes, leading to antibacterial effects.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated efficacy in inhibiting tumor growth in various cancer cell lines.

In a study involving MDM2 inhibitors, compounds similar to this pyrimidine derivative were shown to effectively bind to MDM2, leading to increased p53 activation and subsequent apoptosis in cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antibacterial properties. Compounds with similar piperidine and chloropyridine moieties have been evaluated for their antimicrobial efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Preliminary results indicate moderate to strong activity against these pathogens .

Enzyme Inhibition

Research has also focused on the enzyme inhibitory potential of this compound. For example, derivatives have been assessed for their ability to inhibit acetylcholinesterase (AChE) and urease, with some showing promising IC50 values indicating strong inhibitory effects .

Case Studies

  • MDM2 Inhibition Study :
    • Objective : To evaluate the anticancer potential of pyrimidine derivatives.
    • Findings : The compound showed significant inhibition of cell growth in SJSA-1 cell lines with a notable increase in apoptosis markers when compared to control groups .
  • Antimicrobial Screening :
    • Objective : To assess antibacterial activity against common pathogens.
    • Results : The tested compounds exhibited varying degrees of activity, with some derivatives achieving IC50 values below 10 µg/mL against Salmonella typhi and Bacillus subtilis .

Q & A

Basic: What are the standard synthetic routes for this compound, and what parameters critically influence reaction yield?

The synthesis involves coupling (3-chloropyridin-4-yl)oxymethyl groups to a piperidine intermediate, followed by pyrimidine ring functionalization. Key steps include:

  • Nucleophilic substitution : Use of NaOH in dichloromethane (DCM) for ether bond formation between chloropyridine and piperidine derivatives .
  • Cyclization : Catalytic p-toluenesulfonic acid facilitates pyrimidine ring closure under reflux conditions .
  • Critical parameters : Temperature (ambient to 60°C), solvent polarity (e.g., DCM vs. THF), and stoichiometric ratios (1:1.2 for nucleophile:electrophile). Yield optimization requires rigorous purification via column chromatography (silica gel, ethyl acetate/hexane) .

Basic: Which analytical techniques reliably confirm structural integrity?

  • X-ray crystallography : Provides definitive bond lengths and angles, as demonstrated for structurally analogous pyrido-pyrimidines (e.g., a = 10.21 Å, b = 14.03 Å for benzodioxol derivatives) .
  • NMR spectroscopy : 1^1H NMR identifies methoxy (-OCH3_3) at δ 3.8–4.0 ppm and piperidine protons at δ 2.5–3.5 ppm. 13^13C NMR confirms pyrimidine C-5 (δ 160–165 ppm) .
  • HRMS : Molecular ion peaks (e.g., [M+H]+^+ at m/z 391.12) validate molecular weight .

Basic: What safety protocols are essential for laboratory handling?

  • Hazard codes : H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
  • Mitigation : Use PPE (nitrile gloves, goggles), fume hoods for weighing, and neutral absorbents (vermiculite) for spills.
  • Storage : Follow P407 guidelines (store under argon at 2–8°C) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

  • Substitution strategies :
    • Modify the 5-methoxy group (e.g., replace with -NH2_2 or halogens).
    • Vary piperidine N-substituents (e.g., ethyl, benzyl) to assess steric effects .
  • Computational tools : Molecular docking (AutoDock Vina) predicts binding affinity to targets like kinases. QSAR models prioritize derivatives with lower IC50_{50} values .
  • Validation : In vitro cytotoxicity assays (MTT) against cancer cell lines (e.g., HeLa) .

Advanced: What methodologies evaluate biological activity against disease targets?

  • Enzyme inhibition : Fluorescence polarization assays for kinase inhibition (e.g., EGFR, IC50_{50} determination).
  • Antimicrobial testing : Broth microdilution (MIC against S. aureus or E. coli) .
  • Mechanistic studies : Western blotting to monitor apoptosis markers (e.g., caspase-3 cleavage) .

Advanced: How can computational modeling optimize pharmacokinetics?

  • ADME prediction : SwissADME estimates LogP (target: 2–3 for oral bioavailability) and CYP450 metabolism (avoid 3A4 inhibition).
  • Blood-brain barrier (BBB) : Molecular dynamics simulations assess permeability (e.g., PMF profiles) .
  • Toxicity mitigation : Derek Nexus predicts and mitigates hERG channel binding .

Advanced: How to resolve contradictions in reported bioactivity data?

  • Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and assay endpoints (e.g., 72-hour IC50_{50}).
  • Purity validation : HPLC (C18 column, >95% purity) and elemental analysis (C, H, N within ±0.4%) .
  • Orthogonal assays : Compare SPR (binding affinity) with functional assays (e.g., luciferase reporter) .

Advanced: What strategies address solubility challenges in testing?

  • In vitro : DMSO/PEG-400 (10:90) for stock solutions; sonicate for 30 minutes to disperse particulates .
  • In vivo : Nanoemulsions (lecithin/Tween 80) or salt formation (hydrochloride salts improve aqueous solubility) .
  • Prodrugs : Esterify methoxy groups to enhance intestinal absorption .

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